(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Overview
Description
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic compound with significant applications in biomedicine. This compound is known for its antiviral and antimicrobial properties, making it a valuable asset in combating various viral and bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves multiple steps, including the protection of hydroxyl groups, benzylidene formation, and thioglycoside formation. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, DMF, DMSO, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antiviral and antimicrobial properties, particularly against drug-resistant strains of HIV, influenza, and tuberculosis.
Mechanism of Action
The mechanism of action of (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its interaction with viral and bacterial enzymes, inhibiting their activity and preventing the replication of pathogens. The compound targets specific molecular pathways, disrupting the normal function of these enzymes and leading to the death of the pathogens.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-(4-methoxybenzyl)-alpha-D-thiogalactopyranoside
- 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-(4-methoxybenzyl)-beta-D-glucopyranoside
Uniqueness
(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is unique due to its specific structural configuration, which imparts distinct antiviral and antimicrobial properties. Its ability to combat drug-resistant strains sets it apart from similar compounds.
Biological Activity
The compound (4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, providing insights into its pharmacological properties and potential therapeutic applications.
Structure
The compound features a unique hexahydropyrano[3,2-d][1,3]dioxine core structure with multiple substituents that may contribute to its biological activity. The presence of methoxy and phenyl groups suggests potential interactions with biological targets.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₃O₇S |
Molecular Weight | 525.66 g/mol |
Boiling Point | 641.98°C at 760 mmHg |
Flash Point | 342.06°C |
Density | 1.307 g/cm³ |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following key findings summarize its activity:
- Cell Lines Tested : The compound was tested on cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines.
- IC50 Values : The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.50 to 3.58 μM , indicating a promising efficacy against these cancer types .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells, although detailed pathways remain to be elucidated.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the chemical structure significantly affect biological activity:
- Substituent Effects : Variations in the methoxy and phenyl group positions influence the potency of the compound against different cancer cell lines.
- Optimal Configuration : The specific stereochemistry of the compound plays a crucial role in its interaction with biological targets.
Study 1: Antiproliferative Effects
In a controlled study published in MDPI, researchers reported that compounds structurally similar to the target molecule exhibited varying degrees of cytotoxicity against HeLa cells. The most active derivative showed an IC50 of 0.33 μM , suggesting that structural modifications can enhance biological efficacy .
Study 2: In Vivo Efficacy
Further investigations are needed to assess the in vivo efficacy of this compound. Preliminary studies indicate potential for significant tumor reduction in animal models, though comprehensive studies are still ongoing.
Properties
IUPAC Name |
(4aR,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38O7S/c1-24-9-19-30(20-10-24)44-36-34(40-22-26-13-17-29(38-3)18-14-26)33(39-21-25-11-15-28(37-2)16-12-25)32-31(42-36)23-41-35(43-32)27-7-5-4-6-8-27/h4-20,31-36H,21-23H2,1-3H3/t31-,32+,33+,34-,35?,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDBBNGQIOPHS-ZFRXJSGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)OC)OCC6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858082 | |
Record name | 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293922-41-4 | |
Record name | 4-Methylphenyl 4,6-O-benzylidene-2,3-bis-O-[(4-methoxyphenyl)methyl]-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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